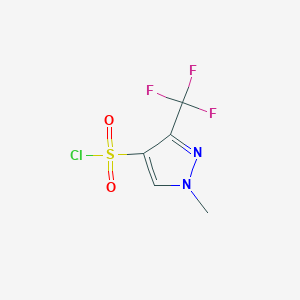

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

描述

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-2-3(14(6,12)13)4(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFWSNIHZZKYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383216 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-67-8 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable intermediate in medicinal and agrochemical synthesis, notable for its trifluoromethyl substitution and sulfonyl chloride functional group. Its preparation involves multi-step synthetic strategies focusing on regioselective functionalization of the pyrazole ring and subsequent sulfonyl chloride introduction.

Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

A practical, high-yielding method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves a one-step cyclization starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be separated efficiently by distillation techniques based on boiling point versus pressure diagrams.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine hydrochloride | Mixture of 1-methyl-3- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles |

Regioselective Functionalization at the 4-Position

To introduce the sulfonyl chloride group at the 4-position, the pyrazole is first functionalized via lithiation. Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is performed under controlled conditions, often in a flow reactor to maintain concentration and avoid precipitation. The lithiated intermediate is then trapped with an electrophile to introduce the sulfonyl moiety.

Bromination with N-bromosuccinimide (NBS) under mild conditions can also be used to prepare 4-bromo derivatives, which serve as precursors for further functionalization through halogen–metal exchange and subsequent electrophilic trapping.

| Functionalization Method | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation + Electrophilic trapping | n-Butyllithium or similar base, flow reactor, electrophile (e.g., sulfur dioxide derivatives) | Enables introduction of sulfonyl precursor |

| Bromination | NBS, mild conditions | Produces 4-bromo-pyrazole for further functionalization |

Synthesis of this compound

The sulfonyl chloride group is introduced typically by sulfonylation of the pyrazole intermediate using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. The reaction is conducted in solvents such as N,N-dimethylacetamide with bases like potassium carbonate to neutralize generated acids. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is quenched with ice water, extracted with organic solvents (e.g., dichloromethane), and purified by silica gel chromatography to isolate the sulfonyl chloride product.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Sulfonylation of pyrazole | Chlorosulfonic acid or sulfuryl chloride, anhydrous solvent (e.g., DMA), base (K2CO3) | Introduce sulfonyl chloride group |

| Work-up | Quenching with ice water, extraction, chromatography | Purification of product |

Analytical and Structural Confirmation

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring and methyl substitution; ¹⁹F NMR shows characteristic trifluoromethyl signals as quartets due to coupling.

- FT-IR Spectroscopy : Strong S=O stretching bands near 1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride functionality.

- X-ray Crystallography : Provides definitive structural confirmation, including bond angles and regiochemistry of the sulfonyl chloride group.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, often mediated by radical intermediates.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions to achieve the desired oxidation or reduction.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

科学研究应用

Medicinal Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds. Its ability to introduce a sulfonyl group makes it a valuable intermediate in the development of drugs targeting various diseases, including cancer and inflammation.

Case Study: Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives using this compound, demonstrating enhanced anticancer activity compared to existing treatments. The introduction of the trifluoromethyl group was found to significantly increase the lipophilicity and biological activity of the derivatives .

Agrochemicals

The compound has also been explored as a building block for agrochemicals, particularly herbicides and fungicides. Its sulfonyl chloride functionality allows for the formation of more complex molecules that can effectively target specific plant pests.

Case Study: Herbicide Development

A notable study involved the synthesis of novel herbicides based on this compound. These compounds exhibited significant herbicidal activity against common agricultural weeds, providing an effective alternative to traditional herbicides .

Materials Science

In materials science, this compound is being investigated for its potential use in developing new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Case Study: Polymer Applications

Research has shown that incorporating this sulfonyl chloride into polymer matrices can improve their mechanical properties and thermal stability. For instance, modified polyurethanes demonstrated increased resistance to heat and chemicals when synthesized with this compound .

作用机制

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, thereby modulating biological activity . The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts and inhibition of enzyme function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and biological activity of sulfonyl chloride derivatives are heavily influenced by substituents on the pyrazole ring. Below is a comparative analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride and its analogs:

Key Observations :

- Trifluoromethyl (CF₃) Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride). This group improves binding to target enzymes like succinate dehydrogenase (SDH) in fungicides .

- Sulfonyl Chloride Position : Position 4 on the pyrazole ring maximizes steric accessibility for nucleophilic substitution, critical for derivatization into thioethers or amides .

- Heterocyclic Modifications : Pyridine-containing analogs (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride) exhibit improved pharmacokinetic profiles due to increased π-π stacking interactions in enzyme active sites .

Physicochemical Properties

- Melting Points : The trifluoromethyl analog (target compound) lacks explicit melting point data in evidence, but structurally similar sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) melt at 36–39°C , suggesting comparable thermal behavior.

- Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., CF₃) exhibit higher electrophilicity, accelerating reactions with amines or alcohols to form sulfonamides or sulfonate esters .

生物活性

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 519056-67-8) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

- Molecular Formula : CHClFNOS

- Molecular Weight : 248.604 g/mol

- IUPAC Name : 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride

- PubChem CID : 2794561

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves reactions with diazo compounds and trifluoroacetyl derivatives. A review highlighted various synthetic pathways that yield pyrazole derivatives with distinct biological activities .

Anti-inflammatory Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro assays demonstrated that compounds similar to this compound showed IC values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.02 | COX-2 |

| Compound B | 0.04 | COX-2 |

| Diclofenac | 0.054 | COX-2 |

Antitumor Activity

Research has also explored the antitumor potential of pyrazole derivatives. A study reported that certain pyrazoles exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds, making them promising candidates for further development.

Case Studies

- Pyrazole Derivatives in Cancer Therapy : A study investigated a series of novel pyrazole compounds for their antitumor activity against human breast cancer cells. The results indicated that several derivatives, including those based on the structure of this compound, showed significant cytotoxicity with IC values below 10 μM .

- COX Inhibition Studies : Another case study focused on the structure-activity relationship (SAR) of various pyrazole derivatives, demonstrating that modifications at the sulfonyl and trifluoromethyl positions significantly influenced COX inhibition profiles. The study found that specific substitutions led to enhanced selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects associated with traditional NSAIDs .

常见问题

Q. What are the common synthetic routes for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride?

The compound is typically synthesized via sulfonation and chlorination of the pyrazole precursor. A validated method involves refluxing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives with thionyl chloride (SOCl₂) to form the sulfonyl chloride group. Reaction conditions (e.g., 8-hour reflux) and stoichiometric ratios are critical for achieving >95% purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed using HPLC or TLC, while structural confirmation relies on spectral techniques:

- ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (methyl group) and δ 120–125 ppm (CF₃ in ¹³C) confirm substitution patterns .

- HRMS : Molecular ion peaks (e.g., m/z 248.61 for C₅H₄ClF₃N₂O₂S) validate the molecular formula .

Q. What precautions are necessary when handling this sulfonyl chloride?

Due to its hydrolytic sensitivity, reactions must be conducted under anhydrous conditions (e.g., inert atmosphere, dry solvents). Storage in amber glass at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like 1,3,4-oxadiazoles?

In synthesizing oxadiazole derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole), yields up to 83% are achieved by:

- Using Cu(I)-catalyzed click chemistry.

- Optimizing stoichiometry (1:1.2 ratio of sulfonyl chloride to thiol nucleophile).

- Monitoring reaction progress via TLC every 30 minutes .

Q. What contradictions arise in interpreting NMR data for trifluoromethyl-substituted pyrazoles?

The electron-withdrawing CF₃ group deshields adjacent protons, causing unexpected splitting patterns. For example, coupling constants (J) between pyrazole ring protons may deviate from theoretical values due to steric and electronic effects. Cross-validation with X-ray crystallography is recommended to resolve ambiguities .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?

To minimize sulfonamide byproducts:

- Use excess amine nucleophiles (2–3 equivalents).

- Add bases (e.g., triethylamine) to neutralize HCl byproduct.

- Conduct reactions at 0–5°C to suppress hydrolysis .

Q. How does the sulfonyl chloride group influence biological activity in drug design?

The sulfonyl chloride moiety acts as a reactive handle for conjugating pharmacophores. Derivatives like 1,3,4-oxadiazoles exhibit antifungal and anticancer activity by inhibiting enzymes (e.g., cytochrome P450). Computational docking studies suggest the CF₃ group enhances binding to hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。